Benzo(e)pyren-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77508-02-2 |
|---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
benzo[e]pyren-3-ol |
InChI |
InChI=1S/C20H12O/c21-18-11-10-16-14-6-2-1-5-13(14)15-7-3-4-12-8-9-17(18)20(16)19(12)15/h1-11,21H |
InChI Key |
NHSIJWBECBREEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)O)C=CC5=C4C2=CC=C5 |
Origin of Product |
United States |
Synthetic and Biocatalytic Formation Pathways
Chemical Synthesis Methodologies for Hydroxylated Benzo(e)pyrenes and Isomers
The precise construction of complex molecules such as hydroxylated benzo[e]pyrenes requires sophisticated organic synthesis techniques. These methods are essential for producing analytical standards and for studying the properties of these compounds.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful and versatile method for forming the C-C bonds necessary to construct biaryl compounds and complex aromatic systems. mdpi.com This methodology is highly effective for synthesizing various thiophene-containing biaryl compounds and has been adapted for the creation of PAH phenols. mdpi.com
Key syntheses of benzo[a]pyrene (B130552) (BP) phenols have utilized Pd-catalyzed Suzuki-Miyaura cross-coupling as a crucial step. researchgate.net This typically involves the reaction of a boronate ester, such as a naphthalene (B1677914) boronate ester, with a substituted aryl bromide or triflate ester. researchgate.net The efficiency and functional group tolerance of these palladium-catalyzed reactions make them a cornerstone in the synthesis of functionalized benzo[b]furan and furan (B31954) rings from alkyne precursors, demonstrating their broad applicability in building complex heterocyclic and polycyclic aromatic structures. clockss.org
The synthesis of specific hydroxylated PAH isomers often necessitates multi-step approaches that build the molecule sequentially. A notable synthesis of 3-hydroxybenzo[a]pyrene (3-HO-BP), an isomer of the target compound, illustrates this process. The synthesis begins with a Wittig reaction to form 1-methoxy-5-(2-methoxyvinyl)chrysene, which then undergoes an acid-catalyzed cyclization to yield 3-methoxybenzo[α]pyrene. nih.gov The final step is a demethylation, converting the methoxy (B1213986) group into the desired hydroxyl group to yield 3-HO-BP. nih.gov
Table 1: Example of a Multi-Step Synthesis for 3-Hydroxybenzo[a]pyrene Data derived from a reported synthesis of an isomeric hydroxylated PAH. nih.gov
| Step | Starting Material | Reagents | Intermediate/Product | Yield |
|---|---|---|---|---|
| 1 | Chrysene derivative | Methoxymethylenetriphenylphosphine | 1-methoxy-5-(2-methoxyvinyl)chrysene | 90% |
| 2 | 1-methoxy-5-(2-methoxyvinyl)chrysene | Acid-catalyzed cyclization | 3-methoxybenzo[α]pyrene | 83% |
| 3 | 3-methoxybenzo[α]pyrene | Boron tribromide (BBr₃) / HI/HOAc | 3-hydroxybenzo[a]pyrene (3-HO-BP) | 75% |
Enzymatic and Biocatalytic Formation Mechanisms
In biological systems, PAHs are metabolized by a suite of enzymes, primarily to increase their water solubility and facilitate excretion. This process, however, can also lead to the formation of reactive intermediates. The enzymatic formation of hydroxylated PAHs is a key step in this metabolic cascade.
The Cytochrome P450 (CYP) superfamily of enzymes are the principal catalysts for the initial oxidation of PAHs in mammals and other organisms. mdpi.comfrontiersin.org While data specific to Benzo(e)pyrene is limited, the extensive research on Benzo(a)pyrene (B[a]P) provides a detailed model for these pathways. The formation of 3-hydroxybenzo[a]pyrene (3-OH-B[a]P) is a recognized metabolic step. uzh.ch This hydroxylation at the 3-position is specifically catalyzed by the enzymes CYP1A1 and CYP1B1. uzh.ch
Further research into the contribution of various human CYP enzymes has shown that the detoxification of B[a]P to BaP-3-ol is predominantly catalyzed by hepatic CYP3A4, which accounts for over 50% of its formation. nih.gov CYP1A1 and CYP2C19 also contribute significantly, at rates of 27% and 14%, respectively. nih.gov The presence of glucuronic acid conjugates of 3-hydroxy-benzo(e)pyrene found in hamster embryo cells indicates that B[e]P undergoes a similar hydroxylation process in vivo, although the specific enzymes involved have not been fully characterized. nih.gov
Beyond mammalian systems, certain fungal CYPs have been identified that can hydroxylate B[a]P. In the fungus Phanerochaete chrysosporium, the enzymes Pc-PAH1 and Pc-PAH3 were shown to convert B[a]P to 3-hydroxybenzo[a]pyrene when expressed in yeast. nih.gov
Table 2: Contribution of Human CYP Isozymes to the Formation of Benzo[a]pyrene-3-ol Data based on metabolism of Benzo[a]pyrene in human recombinant CYP systems. nih.gov
| CYP Isozyme | Contribution to BaP-3-ol Formation |
|---|---|
| CYP3A4 | >50% |
| CYP1A1 | ~27% |
| CYP2C19 | ~14% |
| CYP1A2 | Minor |
| CYP1B1 | Active in BaP metabolism, forms other phenols |
| CYP2B6 | Minor |
| CYP2C9 | Minor |
While CYP enzymes initiate PAH oxidation, other oxidoreductases are involved in the subsequent metabolism of the resulting products, including hydroxylated derivatives and quinones. For instance, enzymes from the aldo-keto reductase family can oxidize B[a]P-7,8-dihydrodiol into B[a]P-7,8-quinone. mdpi.com
Quinone oxidoreductases are cytosolic enzymes that catalyze the metabolic reduction of quinones and their derivatives. aacrjournals.org NRH:quinone oxidoreductase 2 (NQO2) is one such enzyme that participates in the reductive metabolism of quinones derived from B[a]P. aacrjournals.org The interconversion between benzo[a]pyrenediones (quinones) and benzo[a]pyrenediols (hydroquinones) can be catalyzed by enzymes like NADH dehydrogenase, which can lead to the generation of reactive oxygen species. nih.gov Cytochrome P450 oxidoreductase (POR) is essential as the primary electron donor to CYP enzymes, but studies where POR is deleted have suggested that other oxidoreductases may also contribute to PAH metabolism. researchgate.net
Table 3: Non-CYP Oxidoreductases in PAH Metabolism Based on metabolic pathways of Benzo[a]pyrene and its derivatives.
| Enzyme Family/Enzyme | Substrate (Example) | Product (Example) | Role in PAH Metabolism | Reference |
|---|---|---|---|---|
| Aldo-Keto Reductase | B[a]P-7,8-dihydrodiol | B[a]P-7,8-quinone | Oxidation of dihydrodiols | mdpi.com |
| Quinone Oxidoreductase (NQO2) | Benzo(a)pyrene-quinones | Hydroquinones | Reductive metabolism of quinones | aacrjournals.org |
| NADH Dehydrogenase | Benzo(a)pyrene-diones | Benzo(a)pyrene-diols | Redox cycling of quinones | nih.gov |
| Cytochrome P450 Oxidoreductase (POR) | N/A (Electron Donor) | N/A | Electron supply to CYP enzymes | researchgate.net |
Advanced Analytical Methodologies and Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the isolation and quantification of Benzo(e)pyren-3-ol from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Applications
HPLC is a versatile and widely used technique for the separation of PAH metabolites. aacrjournals.orgrsc.orgcys.org.cy For the analysis of this compound and its isomers, reversed-phase HPLC is frequently employed. asm.org
Key HPLC Parameters for this compound Analysis:
| Parameter | Description | Source |
| Column | Vydac 201TP54 (25 cm x 4.6 mm) | europa.eu |
| Mobile Phase | Acetonitrile/water gradient | europa.euresearchgate.net |
| Detection | Fluorescence Detection (FLD) | europa.euresearchgate.netsjweh.firsc.org |
| Injection Volume | 20 µL | europa.eu |
| Flow Rate | 1 mL/min | europa.eu |
A typical HPLC method involves a gradient elution, starting with a lower concentration of the organic solvent (acetonitrile) and gradually increasing it to facilitate the separation of various metabolites. europa.eu For instance, a gradient might begin at 20% acetonitrile, linearly increasing to 100% over 25 minutes. europa.eu Coupled-column HPLC procedures, which use an enriching precolumn, have also been developed to enhance the separation of the analyte from the matrix. researchgate.net The use of a copper phthalocyanine (B1677752) modified silica (B1680970) precolumn is one such example. researchgate.net
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. pku.edu.cnlgcstandards.com The exact mass of this compound is 268.0888 g/mol . massbank.eumassbank.jp
In positive ion mode using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at an m/z of 269.0961. massbank.eumassbank.jpnih.gov Tandem mass spectrometry (MS/MS) experiments on this precursor ion reveal characteristic fragment ions.
Key MS/MS Fragmentation Data for [M+H]⁺ of this compound:
| Precursor Ion (m/z) | Fragment Ions (m/z) | Relative Abundance | Ionization | Source |
| 269.0961 | 252.0929, 251.0852, 240.0929, 239.0853, 268.0878 | 81.57, 100, 11.81, 8.21, 14.46 | APCI | nih.gov |
| 269.0961 | 252.0936, 251.0858, 241.0974, 239.0858, 268.0886 | 75.65, 100, 12.90, 6.08, 20.78 | ESI | nih.gov |
In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of 267.0815. nih.gov
Fluorescence Spectroscopy for Detection and Quantification
Fluorescence spectroscopy is a highly sensitive technique for the detection and quantification of PAHs and their metabolites, including this compound. aacrjournals.orgrsc.org The method takes advantage of the native fluorescence of these compounds. ulpgc.es
For the related compound 3-hydroxybenzo[a]pyrene, optimal excitation and emission wavelengths have been determined to be 385 nm and 450 nm, respectively. europa.eu The fluorescence properties of Benzo(e)pyrene, the parent compound, have also been studied, with fluorescence observed in the 370 to 400 nm region. osti.gov The development of methods combining HPLC with fluorescence detection (HPLC-FLD) allows for the sensitive quantification of these compounds in various matrices. europa.euresearchgate.netsjweh.firsc.org
Method Validation and Performance Metrics
Method validation is a critical process in analytical chemistry that demonstrates a method is suitable for its intended purpose. This involves evaluating specific performance characteristics such as detection limits, quantification limits, recovery, and precision.
Detection and Quantification Limits in Environmental Matrices
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
While no specific LOD/LOQ data exists for this compound, data for the parent compound, Benzo[e]pyrene (B47544) , and the isomeric metabolite, 3-hydroxy-benzo[a]pyrene , have been reported in various matrices.
For Benzo[e]pyrene , detection limits have been established in several environmental samples. In air, a detection limit between 0.0020 and 0.10 µg per sample has been reported using HPLC with fluorescence/UV detection. nih.gov For sediment samples, detection limits determined by gas chromatography-mass spectrometry (GC/MS) were in the range of 0.300 to 0.460 µg/kg. iaea.org In a study analyzing vegetable oils, the LOQ for Benzo[e]pyrene was found to be 2.00 µg/kg. frontiersin.org
For the related isomeric compound, 3-hydroxy-benzo[a]pyrene , highly sensitive methods have been developed for biological matrices. In human urine, a detection limit of 8 ng/L was achieved using HPLC with laser-induced fluorescence detection. nih.gov An even lower detection limit of 0.5 ng/L was obtained using laser-excited Shpol'skii spectrometry. nih.gov Studies on biological samples from rats reported detection limits for 3-hydroxy-benzo[a]pyrene in the range of 0.01-0.1 ng/mL for urine and 0.1-0.4 ng/mL for plasma. psu.edu
| Compound | Matrix | Method | Detection/Quantification Limit | Reference |
| Benzo[e]pyrene | Air | HPLC-FLD/UV | 0.0020 - 0.10 µ g/sample (LOD) | nih.gov |
| Benzo[e]pyrene | Sediment | GC/MS & GC/MSMS | 0.300 - 0.460 µg/kg (LOD) | iaea.org |
| Benzo[e]pyrene | Vegetable Oil | GC-Orbitrap HRMS | 2.00 µg/kg (LOQ) | frontiersin.org |
| 3-hydroxy-benzo[a]pyrene | Human Urine | HPLC-LIFD | 8 ng/L (LOD) | nih.gov |
| 3-hydroxy-benzo[a]pyrene | Human Urine | LESS | 0.5 ng/L (LOD) | nih.gov |
| 3-hydroxy-benzo[a]pyrene | Rat Urine | HPLC/FLD | 0.01 - 0.1 ng/mL (LOD) | psu.edu |
| 3-hydroxy-benzo[a]pyrene | Rat Plasma | HPLC/FLD | 0.1 - 0.4 ng/mL (LOD) | psu.edu |
This table presents data for related compounds due to the absence of specific data for this compound.
Recovery and Precision Studies
Recovery studies assess the accuracy of an analytical method by measuring the amount of analyte retrieved from a sample matrix after the entire analytical procedure. Precision measures the repeatability or reproducibility of the method, typically expressed as the relative standard deviation (RSD).
No recovery or precision studies have been published for This compound .
However, for the parent compound, Benzo[e]pyrene , a study on vegetable oils reported average recoveries between 76.4% and 115.4% with RSDs ranging from 1.8% to 10.8% across various oil types. frontiersin.org
For the isomeric metabolite, 3-hydroxy-benzo[a]pyrene , extensive validation has been performed. In biological samples, recoveries were reported to be in the range of 73.6% to 116.5%. researchgate.net An analysis of rat urine and plasma using liquid-liquid extraction showed extraction recoveries between 90.3% and 101.6% for urine and 95.7% to 106.3% for plasma. psu.edu Precision for the analysis of 3-hydroxy-benzo[a]pyrene has also been characterized, with reproducibility (RSD) being less than 14.5% for bread samples spiked with the related Benzo[a]pyrene (B130552). nih.gov
| Compound | Matrix | Recovery (%) | Precision (RSD %) | Reference |
| Benzo[e]pyrene | Vegetable Oils | 76.4 - 115.4 | 1.8 - 10.8 | frontiersin.org |
| 3-hydroxy-benzo[a]pyrene | Biological Samples | 73.6 - 116.5 | Not Specified | researchgate.net |
| 3-hydroxy-benzo[a]pyrene | Rat Urine | 90.3 - 101.6 | 1.7 - 8.6 | psu.edu |
| 3-hydroxy-benzo[a]pyrene | Rat Plasma | 95.7 - 106.3 | Not Specified | psu.edu |
This table presents data for related compounds due to the absence of specific data for this compound.
Enzymatic Biotransformation and Metabolic Studies in Vitro and Cellular Models
Phase I Metabolic Pathways: Hydroxylation and Epoxidation
Phase I metabolism of Benzo(e)pyrene is primarily initiated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce oxygen into the PAH structure, leading to the formation of epoxides and phenols (hydroxylated metabolites), which are the primary initial products.
The metabolism of PAHs is predominantly carried out by a specific set of CYP enzymes. While the metabolism of the isomer Benzo[a]pyrene (B130552) is extensively studied, the principles apply to Benzo(e)pyrene as well. The primary isoforms involved in PAH activation are CYP1A1 and CYP1B1. nih.govnih.govnih.gov Other isoforms, including CYP2C19 and CYP3A4, also contribute to the formation of various metabolites. nih.govnih.gov Benzo(e)pyren-3-ol is a hydroxylated metabolite, and its formation is a result of the catalytic activity of these P450 enzymes. smolecule.com Studies using human recombinant CYPs have demonstrated that multiple isoforms can produce phenolic metabolites from a PAH scaffold. For the related compound Benzo[a]pyrene, CYP1A1 and CYP1B1 are most effective in producing BaP-3-ol, but this metabolite is also formed by CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5. nih.gov
Table 1: Key Cytochrome P450 Isoforms in the Metabolism of Polycyclic Aromatic Hydrocarbons
| CYP Isoform | General Role in PAH Metabolism |
| CYP1A1 | A primary enzyme in the metabolic activation and detoxification of PAHs. nih.govnih.govnih.gov |
| CYP1B1 | Significantly contributes to the metabolism of PAHs, often working in concert with CYP1A1. nih.govnih.govoup.com |
| CYP2C19 | Plays a notable role in the formation of both activation and detoxification metabolites. nih.govnih.gov |
| CYP3A4 | A major human hepatic enzyme that contributes to the formation of phenolic metabolites. nih.govnih.gov |
| CYP2B6 | Involved in the formation of hydroxylated PAH metabolites. nih.gov |
| CYP2C9 | Contributes to the overall metabolic profile of PAHs, including phenol (B47542) formation. nih.gov |
The formation of hydroxylated metabolites like this compound occurs through two primary mechanisms during Phase I metabolism:
Direct Hydroxylation: In this pathway, a CYP enzyme directly inserts a hydroxyl group onto the aromatic ring of the Benzo(e)pyrene molecule.
Arene Oxide Formation and Rearrangement: The more common mechanism involves the CYP-catalyzed formation of an epoxide (an arene oxide) intermediate on one of the double bonds of the aromatic rings. oup.com This epoxide is often unstable and can spontaneously rearrange to form a phenol, such as this compound.
In addition to phenols, the epoxide intermediate is a critical branch point leading to the dihydrodiol pathway . Instead of rearranging to a phenol, the arene oxide can be hydrated by the enzyme microsomal epoxide hydrolase. nih.govpnas.orgnih.gov This enzymatic hydration opens the epoxide ring to form a trans-dihydrodiol. nih.govresearchgate.net For Benzo(e)pyrene, metabolites such as trans-4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene have been identified, indicating the activity of this pathway. researchgate.net
Role of Microsomal Epoxide Hydrolase in Metabolite Derivatization
Microsomal epoxide hydrolase (mEH) is a crucial Phase I enzyme that acts sequentially after CYP-mediated epoxidation. pnas.orgnih.gov Its primary function is to catalyze the hydrolysis of arene oxide intermediates, converting them into corresponding trans-dihydrodiols. nih.govnih.gov This action is a key determinant in the metabolic fate of Benzo(e)pyrene.
The addition of mEH to in vitro systems metabolizing PAHs results in a significant increase in the formation of dihydrodiols, with a corresponding decrease in phenolic metabolites. nih.govnih.gov This demonstrates that phenols and dihydrodiols arise from a common arene oxide precursor. nih.govnih.gov The action of mEH is thus critical in shunting the metabolic pathway towards dihydrodiol formation. The identification of dihydrodiol metabolites of Benzo(e)pyrene confirms the functional role of mEH in its biotransformation. researchgate.net
Influence of Enzyme Induction and Inhibition on Metabolic Profiles
The expression and activity of CYP enzymes, particularly CYP1A1 and CYP1B1, are not static and can be significantly altered by exposure to various compounds. This modulation directly impacts the metabolic profile of Benzo(e)pyrene.
Investigation of Radical Cation Pathways in PAH Metabolism
While the diol epoxide and phenol pathways are mediated by two-electron oxidation reactions catalyzed by CYP monooxygenases, an alternative mechanism of metabolic activation for PAHs exists: the radical cation pathway. researchgate.netnih.govtandfonline.com This pathway involves a one-electron oxidation of the parent PAH, a reaction that can be catalyzed by peroxidases or the peroxidase function of CYP enzymes. nih.govnih.gov
This oxidation strips an electron from the π-system of the Benzo(e)pyrene molecule, forming a highly reactive radical cation. nih.govtandfonline.com This intermediate can directly react with cellular nucleophiles. researchgate.net This pathway is a recognized route of metabolic activation for several carcinogenic PAHs and represents another potential biotransformation route for Benzo(e)pyrene. researchgate.netnih.govtandfonline.com
Environmental Degradation and Remediation Research
Photodegradation Mechanisms and Pathways
Photodegradation is a significant abiotic process for the transformation of PAHs in the environment, driven by the energy of light, particularly in the UV spectrum.
Heterogeneous photocatalysis has emerged as an effective advanced oxidation process for the degradation of persistent organic pollutants like PAHs. mdpi.comresearchgate.net This process utilizes semiconductor catalysts, most commonly metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO), which become photo-activated upon absorbing light energy. mdpi.comresearchgate.net
The fundamental mechanism involves the absorption of photons with energy equal to or greater than the catalyst's bandgap. This creates electron-hole pairs (e⁻/h⁺). researchgate.netfunctmaterials.org.ua These charge carriers can migrate to the catalyst surface and initiate a series of redox reactions with adsorbed water and oxygen molecules to generate highly reactive oxygen species (ROS), including hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). These ROS are powerful oxidizing agents that can attack the aromatic structure of PAHs, leading to their progressive breakdown into smaller, less complex molecules, and ultimately, to complete mineralization into carbon dioxide (CO₂) and water (H₂O). mdpi.comresearchgate.net
Both TiO₂ and ZnO are widely studied for this purpose. TiO₂ is noted for its stability and low cost, while ZnO presents a similar bandgap energy and may offer better absorption across a broader spectrum of solar radiation. mdpi.com Studies on BaP degradation using immobilized ZnO in continuous flow reactors have demonstrated the potential for this technology in water treatment applications. researchgate.net Similarly, TiO₂ has been shown to effectively degrade various PAHs in aqueous solutions and on surfaces. researchgate.netacs.org The process can transform parent PAHs into various intermediates, including epoxides, diols, and quinones, before complete mineralization occurs. functmaterials.org.uaiwaponline.com For instance, the photocatalytic degradation of BaP in the presence of TiO₂ has been found to produce intermediates such as benzo(a)pyrene-4,5-epoxide, benzo(a)pyrene-4,5-diol, and benzo(a)pyrene-7-ol. functmaterials.org.uaiwaponline.com
The efficiency of photodegradation is not constant but is influenced by a variety of environmental and experimental factors. The rate and pathway of PAH breakdown can be significantly altered by the surrounding conditions.
Key influencing factors include:
Light Wavelength and Intensity : The energy of the incident light is crucial. Shorter UV wavelengths generally carry higher energy and can lead to faster degradation rates. researchgate.net However, some studies have found that longer UV wavelengths (e.g., 360 nm) can be more efficient for PAH photolysis on certain surfaces like sandy soil. researchgate.net Higher light intensity generally increases the rate of photocatalyst excitation and, consequently, the degradation rate. mdpi.com
Catalyst Properties and Loading : The type of photocatalyst (e.g., TiO₂, ZnO, iron oxides), its crystalline structure (e.g., anatase vs. rutile for TiO₂), particle size, and surface area all play a role. researchgate.netiwaponline.com There is typically an optimal catalyst concentration for maximum efficiency; too low a concentration limits the number of active sites, while too high a concentration can increase turbidity, blocking light penetration. mdpi.comijesd.org
pH of the Medium : The pH of the solution affects the surface charge of the photocatalyst and the speciation of the target pollutant, influencing the adsorption of the PAH onto the catalyst surface. Studies on pyrene (B120774) degradation in soil using goethite (an iron oxide) showed that degradation was faster in acidic and alkaline soils compared to neutral soils. ijesd.org
Presence of Oxidizing Agents : The addition of other oxidants, such as hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻), can enhance degradation rates by providing an additional source of reactive radicals. functmaterials.org.ua
Matrix Composition : The environmental matrix (e.g., water, soil, air) has a profound effect. In soil, the presence of organic matter can compete for light and reactive species, potentially slowing degradation. The adsorption of PAHs to particulate matter can either protect them from degradation or, in some cases, sensitize them to photolysis. researchgate.net
| Factor | Influence on Degradation Rate and Products | References |
|---|---|---|
| Light Wavelength | Shorter wavelengths (higher energy) generally increase degradation rates, though optimal wavelength can depend on the matrix. | researchgate.net |
| Light Intensity | Higher intensity typically increases the rate of reaction up to a saturation point. | mdpi.com |
| Catalyst Type & Dose | Efficiency varies (e.g., TiO₂, ZnO, Fe₂O₃). An optimal dose exists; excess catalyst can block light. | mdpi.comijesd.org |
| pH | Affects catalyst surface charge and pollutant speciation, influencing adsorption and reaction rates. Degradation can be faster at acidic or alkaline pH compared to neutral pH. | mdpi.comijesd.org |
| Matrix Effects | Adsorption to soil/sediment can alter bioavailability and reaction pathways. Dissolved organic matter can act as a photosensitizer or a scavenger of radicals. | researchgate.netnih.gov |
Microbial Biodegradation Studies
Microorganisms, including bacteria and fungi, possess remarkable metabolic capabilities to break down complex organic molecules like HMW PAHs, making bioremediation a promising strategy for contaminated sites.
Numerous microbial species have been isolated from contaminated environments (such as soil, sediment, and industrial sludge) and identified for their ability to degrade HMW PAHs like BaP and BeP. psu.edumdpi.com High molecular weight PAHs are generally more resistant to microbial attack than their lower molecular weight counterparts. psu.edu
Bacteria : Several bacterial genera are known to metabolize HMW PAHs. Mycobacterium species are frequently cited for their broad PAH-degrading abilities. oup.comgavinpublishers.com Other prominent genera include Pseudomonas, Sphingomonas, Rhodococcus, Bacillus, and Staphylococcus. mdpi.comgavinpublishers.comresearchgate.netmdpi.complos.org For instance, Pseudomonas benzopyrenica BaP3 was identified as a highly efficient BaP-degrading strain nih.gov, and a halophilic strain, Staphylococcus haemoliticus 10SBZ1A, was shown to degrade BaP under high salinity conditions. plos.org
Fungi : Fungi, particularly white-rot fungi, are also effective degraders of HMW PAHs. Their powerful, non-specific extracellular enzymes allow them to attack these complex structures. psu.edu Genera such as Penicillium, Aspergillus, Pleurotus, and Trichoderma have demonstrated the ability to transform BaP. psu.eduoup.comresearchgate.netasm.org For example, several Aspergillus species can utilize BaP as a growth substrate. asm.org
| Microorganism Type | Genus | Degraded PAH Example | References |
|---|---|---|---|
| Bacteria | Mycobacterium | Benzo[a]pyrene (B130552), Pyrene | oup.comgavinpublishers.comnih.gov |
| Bacteria | Pseudomonas | Benzo[a]pyrene | mdpi.comresearchgate.netnih.gov |
| Bacteria | Sphingomonas | Benzo[a]pyrene | researchgate.netmdpi.com |
| Bacteria | Rhodococcus | Benzo[a]pyrene, Pyrene | mdpi.comoup.com |
| Bacteria | Bacillus | Benzo[a]pyrene | gavinpublishers.comresearchgate.netmdpi.com |
| Fungi | Aspergillus | Benzo[a]pyrene | asm.orgmdpi.com |
| Fungi | Penicillium | Benzo[a]pyrene | mdpi.comresearchgate.net |
| Fungi | Pleurotus | Pyrene, Anthracene | oup.com |
The initial step in microbial PAH degradation is an oxidative attack on the aromatic ring, catalyzed by specific enzymes. The enzymatic pathways differ significantly between bacteria and fungi.
Bacterial Mechanisms : Bacteria typically initiate PAH degradation using dioxygenase enzymes. asm.org These enzymes incorporate both atoms of molecular oxygen (O₂) into the PAH ring to form an unstable cyclic peroxide, which is then converted to a cis-dihydrodiol. nih.gov This initial ring-hydroxylating oxygenase attack is a key step that destabilizes the aromatic system, making it susceptible to further enzymatic reactions, including ring cleavage by other dioxygenases. gavinpublishers.com For example, Mycobacterium vanbaalenii PYR-1 oxidizes BaP at multiple positions (C-4,5, C-9,10, and C-11,12) using both dioxygenases and monooxygenases. nih.gov
Fungal Mechanisms : Fungi employ two primary enzymatic systems.
Cytochrome P450 Monooxygenases (CYPs) : Similar to mammalian systems, non-ligninolytic fungi use intracellular CYP enzymes to metabolize PAHs. oup.comasm.org A CYP monooxygenase incorporates one oxygen atom into the PAH substrate to form a reactive epoxide. This epoxide is then typically hydrolyzed by an epoxide hydrolase to form a trans-dihydrodiol. oup.comnih.gov This pathway is significant as some fungal CYPs can convert BaP to metabolites like 3-hydroxybenzo[a]pyrene, a compound class directly relevant to the subject of this article. asm.org
Extracellular Ligninolytic Enzymes : White-rot fungi secrete powerful, non-specific extracellular enzymes like lignin peroxidases (LiPs) , manganese peroxidases (MnPs) , and laccases . psu.eduoup.com These enzymes generate highly reactive radicals that can oxidize a wide range of recalcitrant compounds, including HMW PAHs, without needing to transport the pollutant into the cell. psu.edu
Many microorganisms are unable to use HMW PAHs like Benzo(e)pyrene as a sole source of carbon and energy. In such cases, degradation can occur through co-metabolism . This is a process where a microbe, while growing on a primary, easily metabolizable substrate, fortuitously degrades another compound (the co-substrate) without deriving energy or carbon from it. nih.govresearchgate.net The enzymes induced by the primary substrate may have a broad specificity that allows them to transform the more complex molecule.
A clear example of this was demonstrated with a halophilic bacterial consortium that was unable to degrade Benzo(e)pyrene alone. nih.govresearchgate.net However, when phenanthrene (B1679779) (a simpler, 3-ring PAH) was provided as a primary growth substrate, the consortium was able to degrade 80% of the Benzo(e)pyrene present. nih.govresearchgate.net This synergistic effect is crucial in natural environments, where complex mixtures of pollutants and carbon sources exist.
Similarly, studies with Sphingomonas yanoikuyae JAR02 showed that it could remove BaP from a solution when grown on plant root extracts and exudates as primary substrates, even though the degradation was less extensive than with specifically inducing substrates like salicylate. rice.edu Microbial consortia, or mixed cultures, often exhibit enhanced degradation capabilities compared to individual strains. gavinpublishers.commdpi.com This synergy arises from different species performing complementary metabolic steps, breaking down complex molecules in a step-wise fashion that would be impossible for any single species alone.
Factors Affecting Microbial Degradation in Environmental Matrices
The efficiency of microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including hydroxylated metabolites like Benzo(e)pyren-3-ol, in environmental matrices such as soil and sediment is influenced by a complex interplay of physicochemical and biological factors. scialert.net These factors can either enhance or inhibit the metabolic activities of degrading microorganisms.
Soil Properties: The intrinsic properties of soil play a pivotal role in the biodegradation of PAHs. mdpi.com Key properties include:
Texture and Particle Size Distribution: Soil texture affects the bioavailability of contaminants. scialert.net Fine-grained soils with a high clay content can strongly adsorb PAHs, reducing their availability to microorganisms. bioline.org.br
Organic Matter Content: The presence of organic matter can have a dual effect. It can serve as a carbon source for microbial growth, but it can also increase the sorption of hydrophobic compounds like PAHs, thereby decreasing their bioavailability. scialert.net
Moisture Content: Water is essential for microbial activity. Optimal moisture levels enhance the diffusion of nutrients and the metabolic processes of microorganisms. mdpi.com
pH: The pH of the soil can significantly impact microbial community structure and enzyme activity. researchgate.netelsevier.es Most PAH-degrading bacteria and fungi have optimal pH ranges for growth and degradation. For instance, some degrading bacteria exhibit enhanced activity in neutral to slightly alkaline conditions (pH 7-10). elsevier.es
Nutrient Availability: The presence of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and metabolism. mdpi.com Fertilizers providing these elements can be essential for effective bioremediation. scialert.net
Salinity: In saline environments like oilfield soils or coastal areas, high salt concentrations can significantly impact PAH biodegradation. frontiersin.org While some halophilic or salt-tolerant microorganisms can degrade PAHs in saline conditions, high salinity generally has an inhibitory effect. frontiersin.orgnih.gov Increased salinity can alter microbial community structures, favoring halophilic species that may not be efficient PAH degraders. frontiersin.org It can also negatively affect the physiological metabolism of degradation bacteria and reduce the activity of soil enzymes involved in the degradation process. researchgate.netfrontiersin.org For example, a study on a halophilic bacterial consortium demonstrated that while degradation of Benzo(e)pyrene was possible at a NaCl concentration of 30 g/l, the rate decreased significantly at 60 g/l and was drastically reduced at 90 g/l. nih.gov
The following table summarizes the influence of various environmental factors on the microbial degradation of PAHs.
| Factor | Effect on Microbial Degradation | References |
| Soil Texture | Fine textures (e.g., clay) can decrease bioavailability through adsorption. | scialert.netbioline.org.br |
| Organic Matter | Can increase sorption and decrease bioavailability, but also serve as a nutrient source. | scialert.net |
| Moisture | Optimal levels are essential for microbial activity and nutrient diffusion. | mdpi.com |
| pH | Affects microbial community composition and enzymatic activity; optimal ranges vary for different microbes. | researchgate.netelsevier.es |
| Nutrients (N, P) | Essential for microbial growth and metabolism; can be a limiting factor. | scialert.netmdpi.com |
| Salinity | High concentrations generally inhibit degradation by altering microbial communities and metabolism. | frontiersin.orgnih.gov |
| Temperature | Influences reaction rates and microbial activity, with optimal ranges for different environments. | openbiotechnologyjournal.com |
| Oxygen | Aerobic degradation is generally faster and more widespread than anaerobic degradation. | scialert.net |
| Contaminant Bioavailability | Low water solubility and strong adsorption to soil limit microbial access to the compound. | scialert.netopenbiotechnologyjournal.com |
Chemical and Physical Transformation Processes in Environmental Media
Photodegradation: Exposure to sunlight can be a significant degradation pathway for PAHs and their derivatives. ornl.gov The rate of photodegradation is influenced by factors such as the intensity of solar radiation and the medium in which the compound is present. For Benzo(e)pyrene, the parent compound of this compound, photodegradation is considered an important process. ornl.gov Research on Benzo(e)pyrene has shown that irradiation under simulated atmospheric conditions leads to the formation of diones, diols, and hydroxy derivatives. acs.orgnih.gov The specific photoproducts and the rate of degradation can be affected by the surface on which the compound is adsorbed, with different reaction pathways observed in polar versus nonpolar microenvironments. acs.org
Chemical Oxidation: PAHs can be transformed by chemical oxidation reactions with atmospheric oxidants such as ozone (O3), hydroxyl radicals (•OH), and nitrogen oxides. ca.govnih.gov These reactions can occur in the gas phase or on the surface of particulate matter. nih.gov The oxidation of PAHs can lead to the formation of a variety of oxygenated products, including quinones. nih.govnih.gov For instance, the photolysis of Benzo(a)pyrene, a related PAH, is known to yield quinones. nih.gov Chemical oxidation processes are also a key principle behind certain remediation technologies. frontiersin.org
Sorption and Partitioning: Due to their hydrophobic nature, PAHs and their hydroxylated metabolites tend to adsorb to soil and sediment particles, particularly those with high organic content. scialert.netca.gov This partitioning behavior significantly affects their mobility and bioavailability in the environment. scialert.netenviro.wiki Compounds with five or more rings, like Benzo(e)pyrene, have low water solubility and volatility, leading them to be predominantly found in a solid state, bound to particulate matter. wikipedia.orgiarc.fr This strong sorption can make them less accessible for microbial degradation or transport by water. epa.gov
Environmental Remediation Technologies for Hydroxylated PAH Contamination
The contamination of soil and water with PAHs and their hydroxylated derivatives necessitates the development of effective remediation strategies. A variety of technologies, broadly categorized as biological, chemical, and physical methods, have been investigated for their potential to clean up contaminated sites. frontiersin.orgnih.gov
Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade or transform contaminants into less harmful substances. nih.gov It is often considered an environmentally friendly and cost-effective option. frontiersin.org
Natural Attenuation: This involves monitoring the natural processes of degradation without intervention.
Biostimulation: This technique involves the addition of nutrients (e.g., nitrogen, phosphorus) and electron acceptors (e.g., oxygen) to stimulate the activity of indigenous microorganisms. frontiersin.org
Bioaugmentation: This strategy involves introducing specific PAH-degrading microorganisms to a contaminated site to enhance the degradation rate. frontiersin.org
Phytoremediation: This method uses plants to remove, contain, or degrade contaminants in soil and water. torrentlab.com Plants can enhance microbial activity in the root zone (rhizosphere bioremediation) or take up and transform contaminants within their tissues (phytotransformation). bioline.org.br
Composting: This ex-situ method involves mixing contaminated soil with organic materials to create conditions favorable for microbial degradation of PAHs. frontiersin.org
Chemical Remediation: These technologies use chemical reactions to transform contaminants.
Chemical Oxidation: This involves the application of strong oxidizing agents like Fenton's reagent (hydrogen peroxide and iron salts), ozone, permanganate, or persulfate to break down PAHs. frontiersin.orgnih.govnih.gov These methods can be rapid and effective but may require careful management to avoid the formation of toxic byproducts and to control factors like pH. nih.gov For example, hypochlorous acid has been shown to be highly effective in degrading PAHs in industrial soil. nih.gov
Surfactant-Enhanced Remediation: Surfactants can be used to increase the solubility and bioavailability of hydrophobic contaminants like PAHs, making them more accessible for microbial degradation or physical removal. nih.gov
Physical Remediation: These methods focus on physically separating or destroying the contaminants.
Soil Washing: This ex-situ process uses water or washing solutions, sometimes with surfactants, to scrub contaminants from excavated soil. researchgate.net
Thermal Desorption/Incineration: High temperatures are used to either volatilize (desorb) or completely destroy (incinerate) PAHs from contaminated soil. frontiersin.org
Liquid-Phase Plasma (LPP): An emerging technology for water remediation, LPP generates reactive species like hydroxyl radicals that can effectively degrade PAHs in contaminated water. frontiersin.orgresearchgate.net
The selection of the most appropriate remediation technology depends on various factors, including the type and concentration of contaminants, site characteristics, cost, and regulatory requirements. researchgate.net Often, a combination of different technologies (an integrated approach) may be the most effective strategy. frontiersin.org
The table below provides an overview of common remediation technologies for PAH-contaminated sites.
| Technology Category | Specific Method | Description | References |
| Biological | Biostimulation | Addition of nutrients to enhance native microbial activity. | frontiersin.org |
| Bioaugmentation | Introduction of specific degrading microbes. | frontiersin.org | |
| Phytoremediation | Use of plants to degrade or contain contaminants. | bioline.org.brtorrentlab.com | |
| Composting | Mixing with organic matter to promote microbial degradation. | frontiersin.org | |
| Chemical | Chemical Oxidation | Using oxidizing agents (e.g., Fenton's reagent, ozone) to break down PAHs. | frontiersin.orgnih.govnih.gov |
| Surfactant Flushing | Using surfactants to increase contaminant solubility and removal. | nih.govresearchgate.net | |
| Physical | Soil Washing | Ex-situ cleaning of soil with washing fluids. | researchgate.net |
| Thermal Treatment | Using heat to volatilize or destroy contaminants. | frontiersin.org | |
| Liquid-Phase Plasma | Generating reactive species in water to degrade pollutants. | frontiersin.orgresearchgate.net |
Computational and Theoretical Chemistry Applications
Quantum Chemical Calculations for Reactivity and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in determining the electronic structure and predicting the reactivity of molecules. For polycyclic aromatic hydrocarbons like Benzo(e)pyrene and its derivatives, these methods provide invaluable data on molecular orbitals and electron distribution.
A study on the parent compound, Benzo[e]pyrene (B47544), utilized DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set to analyze its electronic properties. nih.gov Such calculations determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov The introduction of a hydroxyl (-OH) group to form Benzo(e)pyren-3-ol would significantly alter the electronic landscape. The oxygen's lone pairs would contribute to the π-electron system, likely raising the HOMO energy and decreasing the HOMO-LUMO gap, thereby increasing its reactivity compared to the parent Benzo[e]pyrene. Furthermore, the electrostatic potential map would be modified, showing a region of high electron density around the electronegative oxygen atom, indicating a site susceptible to electrophilic attack or capable of forming hydrogen bonds.
| Property | Value for Benzo[e]pyrene (Calculated) nih.gov | Predicted Qualitative Effect for this compound |
|---|---|---|
| HOMO Energy | Data not specified in abstract | Expected to Increase |
| LUMO Energy | Data not specified in abstract | Expected to Decrease |
| HOMO-LUMO Gap (ΔE) | Data not specified in abstract | Expected to Decrease (Increased Reactivity) |
| Dipole Moment | Low (nonpolar molecule) | Expected to Increase (Increased Polarity) |
Molecular Modeling for Enzyme-Substrate Interactions
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for visualizing and understanding how a molecule like this compound interacts with biological macromolecules, particularly enzymes. The metabolism of PAHs is primarily carried out by the cytochrome P-450 (CYP) enzyme superfamily and epoxide hydrolase. researchgate.net
Research into the biological activity of Benzo[e]pyrene has shown that its derivatives are metabolized by these enzymes. researchgate.net For instance, trans-4,5-dihydroxy-4,5-dihydrobenzo(e)pyrene and 9,10-dihydrobenzo(e)pyrene are known metabolites. researchgate.net Molecular modeling can be employed to simulate the docking of this compound into the active site of a specific CYP isoform (e.g., CYP1A1). These simulations would predict the preferred binding orientation and calculate the binding affinity. The model would highlight key interactions, such as:
Hydrogen Bonding: The hydroxyl group of this compound would act as a hydrogen bond donor or acceptor with amino acid residues in the enzyme's active site (e.g., serine, threonine, or histidine).
Hydrophobic Interactions: The polycyclic aromatic ring system would form extensive hydrophobic and π-π stacking interactions with nonpolar residues like phenylalanine, tryptophan, and leucine.
Following docking, molecular dynamics simulations can model the behavior of the enzyme-substrate complex over time, providing insights into the conformational changes required for catalysis and the stability of the binding pose. nih.govmdpi.com
| Enzyme | Function | Key Modeled Interactions |
|---|---|---|
| Cytochrome P-450 (CYP) | Oxidation (epoxidation, hydroxylation) | Hydrophobic contacts, π-π stacking, potential H-bond with heme cofactor vicinity |
| Epoxide Hydrolase (EH) | Hydrolysis of epoxides to dihydrodiols | Hydrogen bonding with catalytic residues (e.g., Asp, His), hydrophobic interactions |
| Glutathione-S-transferase (GST) | Conjugation with glutathione (B108866) for detoxification | Specific orientation for nucleophilic attack by glutathione, H-bonding, electrostatic interactions |
Quantitative Structure-Activity Relationship (QSAR) Studies in Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its properties, such as its environmental partitioning, persistence, and toxicity. For this compound, QSAR studies are crucial for predicting its environmental fate without extensive experimental testing.
The environmental behavior of PAHs is largely governed by their hydrophobicity, often quantified by the octanol-water partition coefficient (log K_ow). epa.gov The parent Benzo[e]pyrene is highly hydrophobic, leading it to adsorb strongly to soil and sediment particles. epa.gov The introduction of a hydroxyl group in this compound dramatically increases its polarity and water solubility, which would lower its log K_ow value.
A QSAR model for predicting the environmental fate of this compound would use molecular descriptors such as:
log K_ow: To predict bioaccumulation potential and partitioning between water and organic matter.
Water Solubility: To estimate its mobility in aquatic systems.
Vapor Pressure: To determine its tendency to volatilize into the atmosphere.
Electronic Descriptors (e.g., HOMO/LUMO energies): To predict susceptibility to degradation processes like photooxidation.
Software such as the Ecological Structure Activity Relationships (ECOSAR) program can be used to estimate the environmental risk of compounds based on their structure. nih.gov A QSAR analysis would predict that this compound is more mobile in aquatic environments and less persistent in sediments compared to Benzo[e]pyrene.
| Parameter | Benzo[e]pyrene | Predicted Change for this compound | Implication for Environmental Fate |
|---|---|---|---|
| Log K_ow (Hydrophobicity) | High | Lower | Less adsorption to sediment, lower bioaccumulation |
| Water Solubility | Very Low | Higher | Increased mobility in aquatic systems |
| Adsorption to Soil (K_oc) | High | Lower | Greater potential for leaching into groundwater |
| Susceptibility to Biodegradation | Low | Potentially Higher | Hydroxylated compounds can be more amenable to microbial attack |
Future Research Directions and Emerging Methodologies
Development of Novel and High-Throughput Analytical Techniques
A critical area of future research lies in the development of more sensitive, selective, and rapid analytical methods for the detection and quantification of Benzo(e)pyren-3-ol and other hydroxylated PAHs (OH-PAHs). While current methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been instrumental, there is a pressing need for high-throughput screening (HTS) techniques to analyze a large number of samples efficiently. nih.govresearchgate.netacs.orgnih.gov
Innovations in sample preparation, such as automated solid-phase microextraction (SPME), are showing promise in minimizing solvent and sample usage while enabling automation. nih.govresearchgate.net Coupling these advanced extraction techniques with highly sensitive detection methods like triple quadrupole-mass spectrometry can significantly lower detection limits, allowing for the measurement of trace levels of this compound in complex biological and environmental samples. nih.govresearchgate.net The development of user-friendly platforms that combine sensitivity with ease of use will be crucial for routine monitoring and large-scale epidemiological studies. nih.govresearchgate.net
Table 1: Comparison of Analytical Techniques for OH-PAH Analysis
| Technique | Advantages | Disadvantages | Future Developments |
| HPLC-Fluorescence | Good sensitivity and selectivity for specific PAHs. cdc.govoiv.int | Limited to fluorescent compounds; potential for co-elution. | Miniaturization, improved column chemistry. |
| GC-MS | High resolution and specificity; can identify unknown compounds. nih.govresearchgate.net | Requires derivatization for polar analytes like OH-PAHs. nih.govresearchgate.net | Two-dimensional GC for enhanced separation. |
| LC-MS/MS | High sensitivity and specificity; suitable for a wide range of compounds. acs.orgnih.gov | Matrix effects can suppress or enhance signal; higher cost. | Improved ionization sources, HTS formats. acs.orgnih.gov |
| Immunoassays | High throughput, cost-effective for screening. cdc.gov | Cross-reactivity with similar structures; less quantitative. | Development of more specific monoclonal antibodies. |
| SPME-GC-MS/MS | Automated, solventless, high sensitivity. nih.govresearchgate.net | Fiber lifetime and consistency can be a concern. | Novel fiber coatings with higher affinity and durability. nih.gov |
Elucidation of Complex Environmental Fate and Transformation Networks
Understanding the environmental journey of this compound is crucial for assessing its ecological impact. Future research must focus on elucidating the complex network of transformation pathways this compound undergoes in various environmental compartments, including soil, water, and air. nih.govmaxwellsci.com Photodegradation, microbial degradation, and chemical reactions can all contribute to its transformation into other, potentially more or less toxic, compounds. nih.govresearchgate.net
Multimedia fugacity models can be employed to predict the partitioning and long-range transport of this compound and its parent compound. maxwellsci.com However, these models require accurate data on its physicochemical properties and reaction kinetics under different environmental conditions. Laboratory and field studies are needed to determine key parameters such as photolysis rates, biodegradation half-lives in different media, and the identity of major transformation products. For instance, photolysis of benzo[a]pyrene (B130552), a related compound, is known to yield various quinones. nih.govresearchgate.net Investigating similar photochemical transformations for Benzo(e)pyrene and its hydroxylated metabolites is a key area for future work.
Advanced Mechanistic Studies of Biocatalytic Processes
The biodegradation of PAHs by microorganisms is a key process for their removal from the environment. frontiersin.orgmdpi.com While the general pathways for the degradation of some simpler PAHs are known, the specific enzymes and mechanisms involved in the breakdown of Benzo(e)pyrene and its metabolites like this compound are less understood. frontiersin.orgmdpi.com
Future research should focus on identifying and characterizing the key enzymes, such as dioxygenases and monooxygenases, that initiate the degradation of Benzo(e)pyrene. mdpi.commdpi.com Advanced techniques like protein engineering and site-directed mutagenesis can be used to probe the structure-function relationships of these enzymes and potentially enhance their catalytic activity and substrate specificity. researchgate.net Understanding the role of microbial consortia in the complete mineralization of Benzo(e)pyrene is another important avenue, as different species may carry out different steps in the degradation pathway. mdpi.com Immobilized enzyme biocatalysts are also an emerging area, offering potential for more controlled and efficient degradation processes in bioremediation applications. mdpi.com
Application of Omics Technologies in Biodegradation Research
The advent of "omics" technologies—metagenomics, metatranscriptomics, proteomics, and metabolomics—is revolutionizing the study of microbial communities and their functions. nih.govdokumen.pub These powerful tools offer unprecedented opportunities to investigate the biodegradation of this compound in complex microbial ecosystems.
Metagenomics allows for the analysis of the total genetic material from an environmental sample, providing insights into the diversity of microorganisms present and their potential metabolic capabilities for degrading PAHs. mdpi.comnih.gov This can lead to the discovery of novel genes and enzymes involved in Benzo(e)pyrene degradation. mdpi.com
Metatranscriptomics , the study of the complete set of RNA transcripts, can reveal which genes are actively being expressed by the microbial community in the presence of this compound, providing a direct link between genetic potential and metabolic activity. asm.org
Proteomics focuses on the identification and quantification of all proteins produced by an organism or community. frontiersin.orgasm.org In the context of biodegradation, proteomics can identify the key enzymes that are upregulated in response to Benzo(e)pyrene exposure. nih.gov
Metabolomics involves the comprehensive analysis of all metabolites within a biological system. frontiersin.org This can be used to identify the intermediate products of this compound degradation, helping to reconstruct the complete metabolic pathway. nih.govresearchgate.net
By integrating these omics approaches, researchers can build a comprehensive picture of how microbial communities respond to and degrade this compound, paving the way for the development of more effective bioremediation strategies. nih.govresearchgate.net
Q & A
What analytical methodologies are recommended for quantifying Benzo(e)pyren-3-ol in complex biological matrices?
Basic Research Focus
High-performance liquid chromatography (HPLC) with fluorescence detection is widely used due to its sensitivity for polycyclic aromatic hydrocarbon (PAH) metabolites. Deuterated analogs (e.g., Benzo[e]pyren-3-ol-d11) are critical internal standards to correct for matrix effects and recovery losses . For environmental samples, hyphenated techniques like LC-MS/MS improve specificity, particularly when distinguishing isomers (e.g., Benzo[a]pyren-3-ol vs. Benzo[e]pyren-3-ol) .
Advanced Consideration :
Optimize chromatographic separation using columns such as Hypersil silica (5 μm particle size) with mobile phases like methanol/water (85:15) at 9 mL/min flow rates. Preparative HPLC can isolate isomers to >99.9% purity, as demonstrated for nitro-PAH derivatives .
How does the metabolic activation of this compound contribute to its genotoxicity?
Advanced Research Focus
this compound is metabolized by cytochrome P450 enzymes (e.g., CYP1A1) into reactive intermediates, such as diol epoxides, which form DNA adducts. These adducts disrupt replication and repair mechanisms, leading to mutations. Key steps include:
- Phase I Metabolism : Conversion to epoxides via CYP1A1/1B1.
- Phase II Detoxification : Glucuronidation or sulfation by UGTs/SULTs, which varies across tissues and populations .
Data Contradiction Analysis :
Discrepancies in mutagenicity assays may arise from differences in metabolic competency of in vitro models (e.g., liver S9 fractions vs. recombinant enzymes) or polymorphisms in CYP1A1. Validate findings using isotope-labeled tracers (e.g., deuterated standards) to track adduct formation .
What experimental strategies are effective for resolving structural isomers of PAH derivatives like this compound?
Advanced Research Focus
Isomeric separation requires multi-modal approaches:
- Chromatography : Use silica-based columns (e.g., Hypersil) with gradient elution (e.g., 5% CH2Cl2 in hexane) to separate 1-nitro and 3-nitro isomers of PAHs .
- Spectroscopy : Combine NMR (e.g., 400 MHz ¹H NMR in CDCl3) and UV-Vis to confirm substitution patterns. For example, 3-nitro-Benzo[e]pyrene shows distinct δH shifts at 8.5–9.0 ppm compared to 1-nitro isomers .
Practical Example :
In nitro-PAH purification, iterative chromatography on preparative columns (250 × 22 mm ODS) achieves >99% isomer purity. Monitor elution profiles at 280 nm for optimal resolution .
How can researchers mitigate variability in this compound bioavailability studies?
Basic Research Focus
Standardize dosing protocols using certified reference materials (e.g., 3-Hydroxybenzo[a]pyrene, CAS 1246819-35-1) to ensure batch-to-batch consistency . For in vivo models, account for interspecies differences in metabolic rates by profiling hepatic CYP activity .
Advanced Consideration :
Use stable isotope dilution assays (SIDA) with deuterated analogs (e.g., Benzo[e]pyren-3-ol-d12) to quantify low-abundance metabolites in plasma or urine. This minimizes ion suppression in MS-based workflows .
What mechanisms explain conflicting reports on this compound’s environmental persistence?
Data Contradiction Analysis
Variability in half-life data may stem from:
- Matrix Effects : Soil organic content or microbial communities alter degradation rates.
- Photolytic Stability : this compound’s resistance to UV degradation compared to other PAHs (e.g., Benzo[a]pyrene) requires controlled light exposure in experiments .
Methodological Recommendation :
Conduct parallel studies under standardized OECD guidelines for abiotic degradation (e.g., ISO 11357 for thermal stability) and biotic assays with defined microbial consortia .
How do researchers validate the purity of synthetic this compound derivatives?
Advanced Research Focus
Multi-step validation is critical:
Chromatographic Purity : Assess via HPLC-UV/Vis (λ = 280 nm) with ≥99% peak area thresholds.
Structural Confirmation : Use high-resolution MS (HRMS) and ¹H/¹³C NMR to verify molecular formulas and substitution patterns .
Isotopic Purity : For deuterated standards, confirm 98 atom% D via isotope ratio MS .
Case Study :
Nitro-Benzo[e]pyrene synthesis achieved 93% yield with 64:36 isomer ratio using HNO3/H2SO4 under controlled stoichiometry. Purification via silica column chromatography resolved isomers to >99.9% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
